molecular formula C10H6ClN3 B6264322 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile CAS No. 1340265-32-8

3-chloro-4-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B6264322
CAS No.: 1340265-32-8
M. Wt: 203.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6ClN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile involves the reaction of benzonitrile with 2-chloro-4-nitrobenzonitrile under alkaline conditions. This reaction produces 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, which is then purified by crystallization . Another method involves a Suzuki reaction, where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester reacts with 4-bromo-2-chlorobenzonitrile to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The final product is then isolated and purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1H-pyrazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been designed as a core structure for androgen receptor antagonists, which are used in the treatment of prostate cancer. The compound binds to the androgen receptor, inhibiting its activity and thereby reducing the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile
  • 3-chloro-4-cyanophenyl-1H-pyrazole
  • 5-methyl-1H-pyrazol-3-yl-1,3,4-oxadiazole

Uniqueness

3-chloro-4-(1H-pyrazol-1-yl)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a core structure for androgen receptor antagonists highlights its potential in medicinal chemistry .

Properties

CAS No.

1340265-32-8

Molecular Formula

C10H6ClN3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.